![molecular formula C8H11NOS B14490368 N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine CAS No. 65867-53-0](/img/structure/B14490368.png)
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts . The reaction is carried out at low temperatures, typically between -20°C and 0°C, to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) has been reported to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine functional group and the thiophene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding nitroso or nitro derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can result in halogenated thiophene compounds .
Applications De Recherche Scientifique
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine functional group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound is structurally similar and is used as a starting material for the synthesis of photochromic diarylethenes.
3-Acetyl-2,5-dimethylthiophene: Another related compound used in organic synthesis and material science.
Uniqueness
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Propriétés
Numéro CAS |
65867-53-0 |
|---|---|
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
N-[1-(2,5-dimethylthiophen-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NOS/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
Clé InChI |
SBTUQKDDLZOUJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


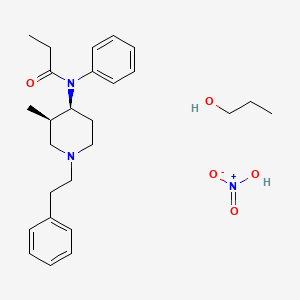
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
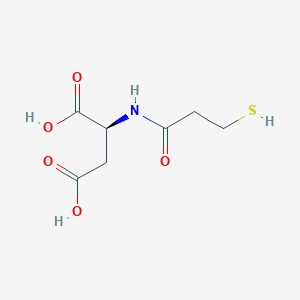

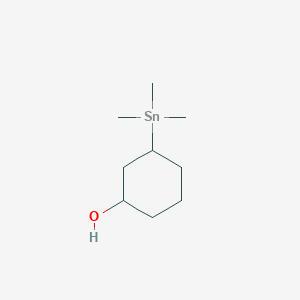
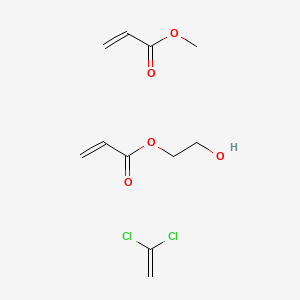
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

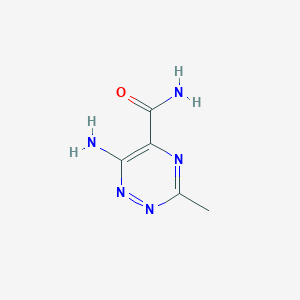


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
